molecular formula C18H18N4 B14300277 N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine CAS No. 114389-55-8

N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine

Katalognummer: B14300277
CAS-Nummer: 114389-55-8
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: FEMUEMOOCAVHCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine is an organic compound with the molecular formula C18H18N4. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine typically involves the reaction of 4-nitroaniline with benzene-1,3-diamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride, which facilitates the reduction of the nitro groups to amino groups. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through recrystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more complex amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, nitro compounds, and complex amines. These products have significant applications in the synthesis of dyes, pharmaceuticals, and polymers.

Wissenschaftliche Forschungsanwendungen

N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine
  • 1,4-Benzenediamine, N-phenyl-
  • 1,4-Bis(4-aminophenoxy)benzene

Uniqueness

N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable in various applications.

Eigenschaften

CAS-Nummer

114389-55-8

Molekularformel

C18H18N4

Molekulargewicht

290.4 g/mol

IUPAC-Name

1-N,3-N-bis(4-aminophenyl)benzene-1,3-diamine

InChI

InChI=1S/C18H18N4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,21-22H,19-20H2

InChI-Schlüssel

FEMUEMOOCAVHCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)N)NC3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.